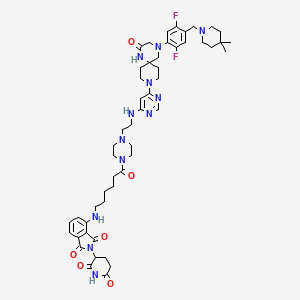
PROTAC METTL3-14 degrader 1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PROTAC METTL3-14 degrader 1 is a proteolysis-targeting chimera (PROTAC) designed to selectively degrade the METTL3-METTL14 complex. This complex is responsible for catalyzing the methylation of adenine N6 (m6A) in RNA, a modification that plays a crucial role in gene expression and cell homeostasis. The degradation of the METTL3-METTL14 complex has shown promise as a therapeutic strategy for treating acute myeloid leukemia (AML) and other cancers .
Vorbereitungsmethoden
The synthesis of PROTAC METTL3-14 degrader 1 involves the use of a potent and selective small-molecule inhibitor known as UZH2. The optimization of the linker starts from a desfluoro precursor of UZH2, which is more efficient to synthesize. The first nine PROTAC molecules feature PEG- or alkyl-based linkers, but only the latter show cell penetration. A total of 26 PROTACs based on UZH2 and alkyl linkers of different lengths and rigidity were synthesized .
Analyse Chemischer Reaktionen
PROTAC METTL3-14 degrader 1 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
PROTAC METTL3-14 degrader 1 has several scientific research applications, including:
Chemistry: It is used to study the chemical properties and reactions of the METTL3-METTL14 complex.
Biology: It is used to investigate the biological functions of the METTL3-METTL14 complex and its role in gene expression and cell homeostasis.
Medicine: It is being explored as a potential therapeutic agent for treating AML and other cancers by selectively degrading the METTL3-METTL14 complex.
Wirkmechanismus
PROTAC METTL3-14 degrader 1 exerts its effects by recruiting the METTL3-METTL14 complex to an E3 ubiquitin ligase, which tags the complex for degradation by the proteasome. This process involves the formation of a ternary complex between the PROTAC, the target protein (METTL3-METTL14), and the E3 ubiquitin ligase. The degradation of the METTL3-METTL14 complex leads to a reduction in m6A modification and the proliferation of AML cells, promoting apoptosis .
Vergleich Mit ähnlichen Verbindungen
PROTAC METTL3-14 degrader 1 is unique in its ability to selectively degrade the METTL3-METTL14 complex. Similar compounds include:
UZH2: A potent and selective small-molecule inhibitor of the METTL3-METTL14 complex.
WD6305: Another PROTAC degrader that effectively and selectively abolishes the METTL3-METTL14 complex
This compound stands out due to its optimized linker design, which enhances cell penetration and degradation efficiency .
Eigenschaften
Molekularformel |
C51H66F2N12O6 |
|---|---|
Molekulargewicht |
981.1 g/mol |
IUPAC-Name |
4-[[6-[4-[2-[[6-[4-[4-[(4,4-dimethylpiperidin-1-yl)methyl]-2,5-difluorophenyl]-2-oxo-1,4,9-triazaspiro[5.5]undecan-9-yl]pyrimidin-4-yl]amino]ethyl]piperazin-1-yl]-6-oxohexyl]amino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C51H66F2N12O6/c1-50(2)12-18-61(19-13-50)30-34-27-37(53)40(28-36(34)52)64-31-44(67)59-51(32-64)14-20-62(21-15-51)42-29-41(56-33-57-42)55-17-22-60-23-25-63(26-24-60)45(68)9-4-3-5-16-54-38-8-6-7-35-46(38)49(71)65(48(35)70)39-10-11-43(66)58-47(39)69/h6-8,27-29,33,39,54H,3-5,9-26,30-32H2,1-2H3,(H,59,67)(H,55,56,57)(H,58,66,69) |
InChI-Schlüssel |
JOGQMYZIGVVNLA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCN(CC1)CC2=CC(=C(C=C2F)N3CC(=O)NC4(C3)CCN(CC4)C5=NC=NC(=C5)NCCN6CCN(CC6)C(=O)CCCCCNC7=CC=CC8=C7C(=O)N(C8=O)C9CCC(=O)NC9=O)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


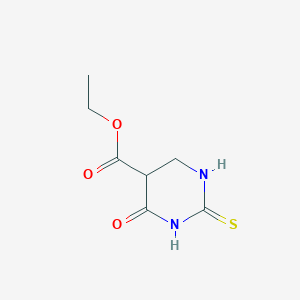
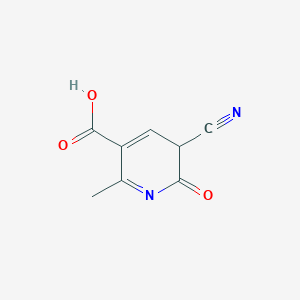
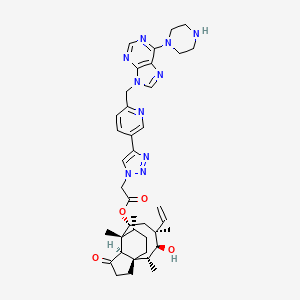
![9-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one](/img/structure/B12362135.png)
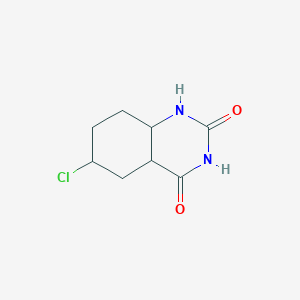
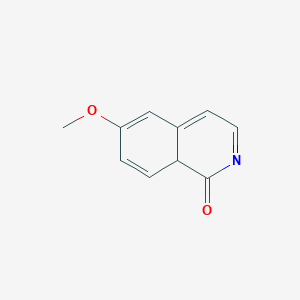
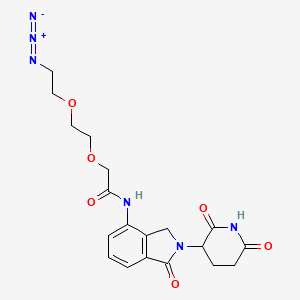
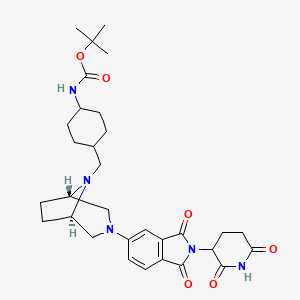
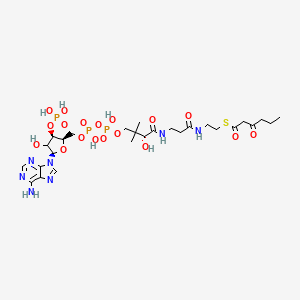
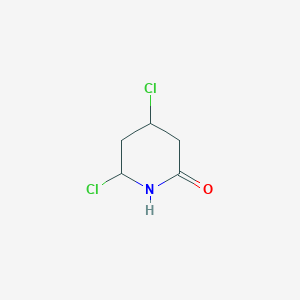
![9-[(4aR,6R,7R,7aS)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-imino-5H-purin-6-one](/img/structure/B12362170.png)
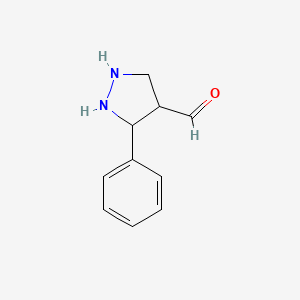
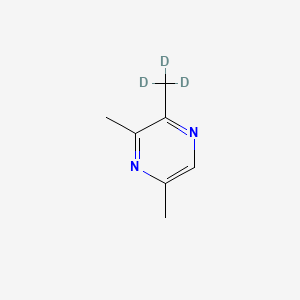
![trisodium;[[[(2R,5R)-5-(6-aminopurin-9-yl)-3-(azidomethoxy)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B12362183.png)
